2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
“2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a thiophene derivative . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are used in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction, a type of condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is commonly used to produce aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . The molecular structure of “this compound” would be similar to other thiophene derivatives, with the specific functional groups attached to the thiophene ring.Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule. For example, aminothiophene derivatives can be synthesized through the Gewald reaction .Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds related to 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide have shown promising antibacterial and antifungal properties. For instance, derivatives of thiophene-3-carboxamide have been reported to exhibit significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents. These activities stem from their molecular structure, which may interact with microbial enzymes or DNA, disrupting their function and leading to microbial death (Vasu et al., 2005).
Cytotoxicity Against Cancer Cells
Several derivatives have been synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. The structural elements of these compounds, including the 2-amino and carboxamide groups, play a crucial role in their ability to induce cytotoxic effects in cancer cells, offering a pathway for the development of new anticancer drugs (Ashraf S. Hassan et al., 2014).
Antioxidant and Anti-inflammatory Properties
Another study focused on the synthesis of acid chloride derivatives of this compound, revealing in vitro anti-inflammatory and antioxidant activities comparable to those of ibuprofen and ascorbic acid, respectively. These findings suggest potential applications in treating inflammation and oxidative stress-related conditions (K. P. Kumar et al., 2008).
Antimicrobial Activity
Research into novel Schiff bases using derivatives of this compound has shown excellent antimicrobial activity, indicating its potential as a basis for developing new antimicrobial agents. This activity is particularly important given the ongoing need for new drugs to combat resistant microbial strains (Divyaraj Puthran et al., 2019).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for the medicinal chemist .
Properties
IUPAC Name |
2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-5-2-4-9(8-10)17-15(18)13-11-6-3-7-12(11)20-14(13)16/h2,4-5,8H,3,6-7,16H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRDKXUSZRGWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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